2-chloro-N-methyl-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-(4-phenylthiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced by reacting the thiazole intermediate with a phenyl halide in the presence of a base.
Acetylation: The final step involves the acetylation of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The phenylthiazole moiety can participate in coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
Comparison:
- Structural Differences: While these compounds share a thiazole or thiadiazole ring, they differ in the substituents attached to the ring.
- Biological Activity: The presence of different substituents can significantly alter the biological activity and specificity of these compounds .
- Unique Features: 2-chloro-N-methyl-N-(4-phenylthiazol-2-yl)acetamide is unique due to its specific combination of chloro, methyl, and phenylthiazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN2OS |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2OS/c1-15(11(16)7-13)12-14-10(8-17-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
ZUSHWNCVDCQEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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